3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one
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Overview
Description
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidin-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one typically involves the following steps:
Formation of the Pyridine Intermediate: The initial step involves the synthesis of 6-(trifluoromethyl)pyridin-2-ol.
Coupling with Piperidin-2-one: The next step involves the coupling of the pyridine intermediate with piperidin-2-one.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperidin-2-one moiety.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of the piperidin-2-one moiety.
Uniqueness
3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}piperidin-2-one is unique due to the combination of the trifluoromethyl group, pyridine ring, and piperidin-2-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]oxypiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-4-1-5-9(16-8)18-7-3-2-6-15-10(7)17/h1,4-5,7H,2-3,6H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWYXFYJDJWGGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)OC2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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